Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(17)12-11/h4-7,11H2,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHIBNJSCYSEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbonothioyl group to hydrazine or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, reduction reactions produce hydrazine or amine derivatives, and substitution reactions result in the formation of new piperazine derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate is unique due to the presence of the hydrazinecarbonothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable tool in medicinal chemistry and drug discovery .
Biological Activity
Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of inhibiting specific protein kinases and addressing various medical disorders. This article delves into the compound's biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 232.36 g/mol
CAS Number: Not specifically listed but related compounds exist under various CAS numbers.
This compound primarily acts as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are critical in various cellular processes, including smooth muscle contraction, cell migration, and cytokinesis. Inhibition of ROCK has been associated with therapeutic effects in treating fibrotic disorders, inflammatory conditions, and cardiovascular diseases .
Inhibition of Rho Kinases
Research indicates that this compound demonstrates selective inhibition of ROCK2, which is implicated in several pathological conditions. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activity. This action can lead to reduced cell proliferation and migration, making it a candidate for therapies targeting cancer metastasis and fibrotic diseases .
Anticorrosive Properties
Interestingly, studies have also explored the anticorrosive properties of related compounds like tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate. These compounds were found to exhibit significant corrosion inhibition efficiency (up to 91.5% at certain concentrations) when tested on carbon steel in acidic environments. This suggests potential applications beyond pharmaceuticals, particularly in materials science .
Case Study: ROCK Inhibition
A study focused on the pharmacological effects of this compound revealed its potential in reducing fibrosis in animal models. The results showed a marked decrease in collagen deposition in treated subjects compared to controls, indicating effective modulation of fibrotic pathways through ROCK inhibition .
Electrochemical Studies
In electrochemical studies investigating corrosion resistance, related compounds were synthesized and tested under varying conditions. The findings supported that these compounds could effectively protect metallic surfaces from corrosive environments, further emphasizing their versatility and potential industrial applications .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate?
The synthesis typically involves coupling a piperazine derivative with a thiourea precursor. A common method includes reacting N-Boc-piperazine with a thiocarbamoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or THF. The Boc-protecting group ensures selectivity during functionalization. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Post-reaction, purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the purity and structural integrity of this compound verified?
Characterization relies on spectroscopic and analytical methods:
- NMR (¹H, ¹³C) to confirm backbone structure and substituent integration.
- FT-IR for thiourea C=S and N-H stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively).
- LC-MS or HRMS to validate molecular weight.
- Elemental analysis for empirical formula confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What solvents and conditions are optimal for handling this compound?
The compound is moisture-sensitive. Use anhydrous solvents (DMF, DCM, THF) under inert atmosphere (N₂/Ar). Storage at -20°C in amber vials minimizes degradation. Avoid prolonged exposure to light or heat due to thiourea group instability .
Advanced Research Questions
Q. How can synthetic yield be improved for scale-up applications?
Yield optimization strategies include:
- Catalyst screening : Use DMAP or HOBt to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .
- Continuous flow chemistry : Improves mixing and heat transfer, critical for exothermic thiourea formation .
- In-situ monitoring : ReactIR or PAT (Process Analytical Technology) ensures real-time reaction control .
Q. What are the reactivity patterns of the aminocarbamothioyl group in this compound?
The thiourea moiety participates in:
- Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic applications.
- Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides to generate thioether or thioester derivatives.
- Oxidation : Controlled oxidation with H₂O₂ yields urea analogs, while over-oxidation may degrade the C=S bond .
Q. How do structural analogs differ in biological activity?
Modifying the piperazine substituents alters pharmacological profiles:
- Benzyl groups (e.g., tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate) enhance lipophilicity and blood-brain barrier penetration .
- Electron-withdrawing groups (e.g., nitro in tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate) increase metabolic stability but may reduce solubility .
- Stereochemistry : R/S configurations at the piperazine nitrogen affect receptor binding kinetics .
Q. What analytical challenges arise when studying this compound’s stability?
Key challenges include:
- Thermolysis : Degradation at >80°C generates tert-butyl cations and piperazine byproducts. Use differential scanning calorimetry (DSC) to identify safe temperature ranges .
- Hydrolysis : Thiourea hydrolysis in acidic/basic conditions requires pH-controlled buffers (pH 6–8) for kinetic studies.
- Light-induced decomposition : UV-vis spectroscopy tracks photodegradation; work under amber light to mitigate .
Q. How can computational modeling predict this compound’s reactivity?
- Density Functional Theory (DFT) : Calculates electrophilicity of the thiourea group and charge distribution on the piperazine ring.
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility in biological environments.
- Docking studies : Predict binding affinities to targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite .
Q. How should conflicting spectral data be resolved during characterization?
Cross-validate using complementary techniques:
- If ¹H NMR suggests impurity, compare with ¹³C NMR DEPT for carbon multiplicity.
- LC-MS/MS fragmentation patterns clarify isobaric interferences.
- X-ray crystallography (if crystalline) provides unambiguous structural confirmation .
Methodological Notes
- References : Prioritized peer-reviewed synthesis protocols (e.g., PubChem, EPA DSSTox) and industrial optimization studies .
- Advanced Techniques : Emphasized mechanistic insights (e.g., reaction kinetics, computational modeling) for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
